molecular formula C7H4BrNO2 B13690443 6-Bromofuro[3,4-C]pyridin-3(1H)-one

6-Bromofuro[3,4-C]pyridin-3(1H)-one

Cat. No.: B13690443
M. Wt: 214.02 g/mol
InChI Key: NAEOGYJCZYKXPU-UHFFFAOYSA-N
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Description

6-Bromofuro[3,4-C]pyridin-3(1H)-one is a heterocyclic compound that features a fused furan and pyridine ring with a bromine atom at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromofuro[3,4-C]pyridin-3(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the bromination of furo[3,4-C]pyridin-3(1H)-one using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of safer and more environmentally friendly reagents and solvents is also a consideration in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-Bromofuro[3,4-C]pyridin-3(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic compounds .

Scientific Research Applications

6-Bromofuro[3,4-C]pyridin-3(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromofuro[3,4-C]pyridin-3(1H)-one depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industry .

Properties

Molecular Formula

C7H4BrNO2

Molecular Weight

214.02 g/mol

IUPAC Name

6-bromo-1H-furo[3,4-c]pyridin-3-one

InChI

InChI=1S/C7H4BrNO2/c8-6-1-4-3-11-7(10)5(4)2-9-6/h1-2H,3H2

InChI Key

NAEOGYJCZYKXPU-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC(=NC=C2C(=O)O1)Br

Origin of Product

United States

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